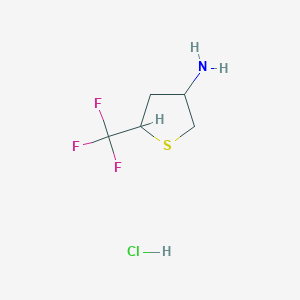

5-(Trifluoromethyl)thiolan-3-amine;hydrochloride

Description

Chemical Structure and Properties

5-(Trifluoromethyl)thiolan-3-amine hydrochloride is a heterocyclic amine salt with the molecular formula C₅H₉ClF₃NS and a molecular weight of 209.64 g/mol. Its core structure comprises a thiolan (tetrahydrothiophene) ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) group at the 3-position, forming a hydrochloride salt. The trifluoromethyl group enhances electronegativity and metabolic stability, while the thiolan ring provides a sulfur-containing scaffold that may influence binding interactions in biological systems .

Properties

IUPAC Name |

5-(trifluoromethyl)thiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NS.ClH/c6-5(7,8)4-1-3(9)2-10-4;/h3-4H,1-2,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASQTGHPSBWRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiolan-3-amine;hydrochloride typically involves the reaction of 5-(trifluoromethyl)thiolan-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve multiple steps, including the preparation of intermediates and purification stages.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiolan-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)thiolan-3-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Physicochemical Characteristics

- Solubility : High water solubility due to the hydrochloride salt.

- logP : Estimated to be moderate (~2–3), balancing lipophilicity and hydrophilicity.

- Stability : Stable under standard storage conditions (-20°C), with a shelf life exceeding five years in crystalline form .

Synthesis and Applications

Synthesized as a pharmaceutical intermediate , this compound is used in medicinal chemistry for derivatization into bioactive molecules. Its sulfur-containing scaffold and trifluoromethyl group make it valuable for exploring structure-activity relationships (SAR) in drug discovery, particularly for central nervous system (CNS) or enzyme-targeting agents .

The following table and analysis compare 5-(Trifluoromethyl)thiolan-3-amine hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points

Core Heterocycle: Thiolan (target compound): A sulfur-containing five-membered ring. Sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets. Isoindoline: A fused benzene-pyrrolidine system. Indole: A bicyclic system with a nitrogen atom. Widely used in CNS drug design due to serotonin-mimetic properties . Tryptamine: A monoamine scaffold with a bicyclic indole ring. Known for 5-HT receptor modulation .

Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound, isoindoline, and indole derivatives. Enhances metabolic stability and electronegativity.

Physicochemical Properties :

- Solubility : All compounds are hydrochloride salts, ensuring water solubility.

- logP : The thiolan derivative (logP ~2–3) is less lipophilic than the indole compound (logP ~3.4), which may affect tissue distribution .

Applications :

- Pharmaceutical Intermediates : Thiolan and isoindoline derivatives are used in drug synthesis .

- Direct Bioactivity : Indole and tryptamine derivatives show CNS activity (e.g., serotonin receptor modulation) .

Research Findings

- Thiolan Derivative : Primarily a building block; its sulfur atom may confer unique reactivity in cross-coupling reactions .

- Isoindoline Derivative : Used in spirocyclic compound synthesis for kinase inhibitors .

- Tryptamine Derivative : Acts as a 5-HT receptor agonist, validated in rodent emesis models .

Biological Activity

5-(Trifluoromethyl)thiolan-3-amine;hydrochloride (chemical formula: C₄H₅ClF₃N₁S) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a thiolane ring, which enhances its lipophilicity and metabolic stability. The hydrochloride salt form improves solubility, making it suitable for various biological assays.

The biological activity of this compound is largely attributed to the following mechanisms:

- Protein Interaction : The trifluoromethyl group can form strong interactions with amino acids in proteins, influencing their conformation and function.

- Enzyme Modulation : The amine group participates in hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity and receptor binding.

- Redox Reactions : The sulfur atom in the thiolane ring allows participation in redox reactions, contributing to its biological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth in vitro. It may act through apoptosis induction or cell cycle arrest mechanisms .

- Neuroprotective Effects : Some studies indicate neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Comparative Studies

When compared to similar compounds such as 5-(Trifluoromethyl)tetrahydrothiophen-3-amine, this compound demonstrates unique reactivity and biological profiles due to the specific trifluoromethyl group attached to the thiolane ring. This structural distinction contributes to differences in solubility, stability, and biological interactions .

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group, thiolane ring | Antimicrobial, anticancer |

| 5-(Trifluoromethyl)tetrahydrothiophen-3-amine | Similar structure but different ring system | Varies based on structural modifications |

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations ranging from 250 to 1000 ppm, comparable to standard antibiotics like ampicillin . -

Anticancer Research :

In vitro assays demonstrated that the compound reduced proliferation rates of several cancer cell lines by inducing apoptosis. Mechanistic studies suggested involvement of caspase activation pathways, highlighting its potential as a lead compound for anticancer drug development .

Q & A

Basic: What are the standard synthetic routes for 5-(trifluoromethyl)thiolan-3-amine hydrochloride, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or amine alkylation. For example, trifluoromethylthiolan derivatives are prepared via cyclization of halogenated precursors with amines under anhydrous conditions. Key steps include:

- Reagent selection : Use of tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to scavenge HCl byproducts .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with product isolation via column chromatography .

- Intermediate characterization : NMR (¹H/¹³C/¹⁹F) and IR spectroscopy confirm functional groups, while X-ray crystallography (if applicable) resolves stereochemistry (see Supplementary Information in ).

Advanced: How can reaction conditions be optimized to minimize byproducts during trifluoromethylthiolan-amine synthesis?

Methodological Answer:

Byproduct formation (e.g., triethylammonium salts) is mitigated by:

- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Stoichiometry : A 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine ensures complete conversion .

- Purification : Gradient elution in column chromatography separates unreacted amines and halogenated impurities. Advanced techniques like HPLC-MS identify trace byproducts .

Basic: What spectroscopic techniques are critical for confirming the structure of 5-(trifluoromethyl)thiolan-3-amine hydrochloride?

Methodological Answer:

- ¹⁹F NMR : Confirms the presence and electronic environment of the trifluoromethyl group (δ ~ -60 to -70 ppm) .

- ¹H NMR : Distinguishes amine protons (δ 1.5–2.5 ppm) and thiolan ring protons (δ 3.0–4.5 ppm).

- X-ray crystallography : Resolves spatial arrangement of the thiolan ring and hydrochloride counterion (see for protocols).

Advanced: How does the trifluoromethyl group influence the compound’s bioavailability and conformational stability?

Methodological Answer:

The CF group:

- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Affects conformation : Electron-withdrawing effects rigidify the thiolan ring, as shown by density functional theory (DFT) calculations .

- Impacts pKa : Reduces amine basicity (pKa ~7.5 vs. ~10.0 for non-fluorinated analogs), altering solubility and protein binding .

Basic: What analytical methods ensure purity and quantify 5-(trifluoromethyl)thiolan-3-amine hydrochloride in bulk samples?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–290 nm) quantify purity ≥98% .

- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values.

- Karl Fischer titration : Measures residual water (<0.1% w/w) .

Advanced: How can in vitro assays evaluate the neuropharmacological potential of this compound?

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Metabolic stability : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation (half-life >30 min suggests suitability for CNS targets) .

- Toxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess IC values .

Basic: What storage conditions preserve the stability of 5-(trifluoromethyl)thiolan-3-amine hydrochloride?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis .

- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid HCl dissociation .

Advanced: How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility checks : Replicate reactions under inert atmospheres (N/Ar) to exclude moisture/O interference .

- Data reconciliation : Compare ¹⁹F NMR chemical shifts across solvents (e.g., DMSO-d vs. CDCl) to identify solvent-induced shifts .

- Collaborative validation : Cross-reference with Cambridge Structural Database entries for crystallographic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.